molecular formula C6H7NO2 B2830500 1-Propanone, 1-(2-oxazolyl)- CAS No. 898758-21-9

1-Propanone, 1-(2-oxazolyl)-

Cat. No.: B2830500
CAS No.: 898758-21-9
M. Wt: 125.127
InChI Key: UDFITZFJESBPIB-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2-oxazolyl)- is a high-purity chemical compound serving as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Compounds featuring an oxazole ring linked to a propanone moiety are of significant interest in the development of pharmacologically active molecules, as the oxazole group is a common heterocycle found in various therapeutic agents . As a research chemical, it can be utilized in the synthesis of more complex heterocyclic systems and in the exploration of structure-activity relationships. Researchers value this compound for its potential application in creating novel compounds with possible biological activity. The ketone functional group provides a reactive site for further chemical modifications, including reductions or nucleophilic additions, making it a flexible starting material. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFITZFJESBPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-21-9
Record name 1-(1,3-oxazol-2-yl)propan-1-one
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Reactivity and Reaction Mechanisms of 1 Propanone, 1 2 Oxazolyl

Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is an aromatic heterocycle containing both an oxygen and a nitrogen atom. This structure gives rise to distinct reactivity patterns.

Electrophilic Aromatic Substitution Patterns

While aromatic rings are known to undergo electrophilic aromatic substitution (EAS), the delocalized pi electrons in aromatic systems are less reactive than those in alkenes. libretexts.org EAS reactions require a potent electrophile to overcome the high activation energy associated with the temporary loss of aromaticity in the carbocation intermediate. libretexts.orgmasterorganicchemistry.com The rate and position of electrophilic attack are influenced by any existing substituents on the ring. libretexts.org

For oxazoles, electrophilic aromatic substitution typically occurs at the C5 position. epfl.ch The presence of the ketone group at the C2 position, which is electron-withdrawing, further deactivates the ring towards electrophilic attack.

Nucleophilic Addition and Ring Transformations

The oxazole ring can participate in nucleophilic addition and subsequent ring transformation reactions. Deprotonation at the C2 position can lead to ring-opening, forming an isonitrile intermediate. epfl.ch

Ring transformations of oxazoles can also be induced thermally or photochemically. For instance, 2-acyl-2H-azirines can undergo ring expansion to form oxazoles, a process that can be catalyzed by base, Lewis acids, or organometallic catalysts. uc.pt The cleavage of either the C2-C3 or N-C2 bond in the azirine intermediate is influenced by the electron-withdrawing capacity of the ring substituents. uc.pt In some cases, the thermal rearrangement of 4-acylisoxazoles can also yield 4-acyloxazoles through a proposed 2H-azirine intermediate. uc.pt

Reactivity of the Ketone Functionality

The ketone group (a carbonyl group, C=O) is a key site of reactivity in 1-Propanone, 1-(2-oxazolyl)-. numberanalytics.com

Carbonyl Group Reactivity

The carbonyl group is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. numberanalytics.com This characteristic reaction is known as nucleophilic addition. numberanalytics.comlibretexts.org Aldehydes are generally more reactive in nucleophilic additions than ketones due to steric and electronic factors. numberanalytics.comlibretexts.org

The ketone group in 1-Propanone, 1-(2-oxazolyl)- can undergo a variety of transformations. For example, it can be reduced to a secondary alcohol. vulcanchem.com It can also be converted to an imine, which can then be further functionalized, for instance, through reductive amination to yield amino derivatives. vulcanchem.com

Alpha-Carbon Reactivity and Enolization

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced reactivity. The α-hydrogens are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in reactions such as aldol (B89426) condensations and Michael additions. vulcanchem.commasterorganicchemistry.com

The formation of an enolate is part of a tautomeric equilibrium between the keto form and the enol form. researchgate.net While the keto form is generally more stable, the enol form can be significant, particularly when stabilized by intramolecular hydrogen bonding or extended conjugation. researchgate.net

Specific Reaction Mechanisms

Several specific reaction mechanisms involving 2-acyloxazoles have been described.

One notable reaction is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles. chim.it

Another important transformation is the formation of 2-acyloxazoles from methyl ketones through a multipathway domino strategy. This one-pot, metal-free process involves consecutive iodination, Kornblum oxidation, and cyclization. researchgate.net

Furthermore, the oxazole ring can act as a coordinating ligand for metal catalysts. For example, palladium-catalyzed Suzuki-Miyaura couplings can be used to functionalize the oxazole ring at the 4- or 5-positions. vulcanchem.com Ruthenium- and rhodium-catalyzed intramolecular C-H/olefin coupling reactions of 1-(2-oxazolyl)-1,5-dienes have also been reported to yield five-membered ring products. oup.com

The reaction of bis(2-oxazolines) with aromatic aldehydes in the presence of a nickel catalyst can lead to the formation of ester-imine products through a formal metathesis reaction. mdpi.com

Cycloaddition Reactions

The oxazole ring in 1-Propanone, 1-(2-oxazolyl)- can function as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. pharmaguideline.comlibretexts.org This reactivity is enhanced by electron-donating groups on the oxazole ring and allows for the synthesis of complex cyclic structures. pharmaguideline.com The reaction involves the combination of the oxazole's π-system with a dienophile, such as an alkene or alkyne, to form a six-membered ring. pharmaguideline.comlibretexts.org

Another significant cycloaddition is the 1,3-dipolar cycloaddition. For instance, azomethine ylides can react with the carbonyl group of compounds like 1-Propanone, 1-(2-oxazolyl)- to form oxazolidine (B1195125) derivatives. nih.gov These reactions are valuable for creating five-membered heterocyclic rings. libretexts.orgnih.gov

Furthermore, the synthesis of the oxazole ring itself often involves cyclization reactions. vulcanchem.comorganic-chemistry.org For example, 2-acyl-3-alkyl-2H-azirines can undergo a base-induced transformation to form oxazoles. organic-chemistry.org Another method involves the reaction of vinyliminophosphorane with acyl chlorides, which proceeds through a tandem aza-Wittig/Michael/isomerization reaction to yield 2,4,5-trisubstituted oxazoles. organic-chemistry.org

Reaction Type Reactants Product Type Key Features
Diels-Alder [4+2] CycloadditionOxazole (as diene), Alkene/Alkyne (as dienophile)Functionalized 6-membered ringForms two new σ-bonds; can create up to four stereocenters. diva-portal.org
1,3-Dipolar CycloadditionAzomethine ylide, Carbonyl compound (as dipolarophile)Oxazolidine derivativeForms a 5-membered heterocyclic ring. nih.gov
Azirine-based Oxazole Synthesis2-Acyl-3-alkyl-2H-azirineSubstituted oxazoleBase-induced transformation. organic-chemistry.org
Aza-Wittig/Michael/IsomerizationVinyliminophosphorane, Acyl chloride2,4,5-Trisubstituted oxazoleOne-pot tandem reaction. organic-chemistry.org

Radical Reactions and Intermediates

Radical reactions involving 1-Propanone, 1-(2-oxazolyl)- can be initiated at various positions. The α-hydrogens on the propanone chain are susceptible to abstraction by radicals, which can lead to further functionalization. Radical reactions are characterized by three main steps: initiation, propagation, and termination. youtube.com

While specific studies on radical reactions of 1-Propanone, 1-(2-oxazolyl)- are not extensively detailed in the provided results, general principles of radical chemistry can be applied. For instance, the generation of a radical on the carbon adjacent to the carbonyl group would be stabilized by resonance with the carbonyl. This radical intermediate could then participate in various propagation steps, such as addition to unsaturated systems or reaction with molecular oxygen to form peroxyl radicals. nist.gov The formation of reactive oxygen species (ROS) like the superoxide (B77818) radical can occur in biological systems and are often mediated by radical reactions. youtube.com

Oxidative Transformations

The oxazole ring is generally susceptible to cleavage by strong oxidizing agents like cold potassium permanganate, chromic acid, or ozone. pharmaguideline.com However, it is often resistant to oxidation by hydrogen peroxide. pharmaguideline.com The presence of the propanone group can influence the outcome of oxidation reactions. For instance, the ketone could potentially be oxidized under harsh conditions, though the oxazole ring is typically more reactive towards oxidative cleavage. pharmaguideline.com

The synthesis of oxazoles can also involve oxidative steps. An iodine(III)-mediated reaction of ketones with nitriles provides a direct route to substituted oxazoles. mdpi.com For example, reacting a ketone with a nitrile in the presence of an oxidant like iodosobenzene (B1197198) (PhI=O) and a Brønsted acid can yield 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. mdpi.com Another method involves the copper(II)-catalyzed oxidative cyclization of enamides to form oxazoles. organic-chemistry.org

Reaction Reagents Product Reference
Ring OpeningCold KMnO4, CrO3, O3Cleavage products pharmaguideline.com
Oxidative CyclizationEnamides, Cu(II) catalyst2,5-Disubstituted oxazoles organic-chemistry.org
Iodine(III)-Mediated SynthesisKetones, Nitriles, PhI=O, TfOH/Tf2NHSubstituted oxazoles mdpi.com

Reductive Transformations

The ketone group of 1-Propanone, 1-(2-oxazolyl)- can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). vulcanchem.comcaltech.edu This transformation is a common strategy in the synthesis of more complex molecules. vulcanchem.com For example, the reduction of a similar compound, 2-[3-(3-bromophenyl)-3-oxopropyl]benzoic acid methyl ester, was achieved using NaBH4 in a mixture of ethanol (B145695) and dichloromethane (B109758) at 0 °C. caltech.edu

Reductive amination of the ketone can also be performed to introduce amino functionalities. vulcanchem.com This involves the initial formation of an imine, followed by its reduction.

The oxazole ring itself can be reduced, often leading to ring cleavage and the formation of open-chain products. pharmaguideline.com The specific products depend on the reducing agent and reaction conditions.

Transformation Reagent(s) Product Functional Group Example from Literature
Ketone ReductionNaBH4 or LiAlH4Secondary AlcoholReduction of 2-[3-(3-bromophenyl)-3-oxopropyl]benzoic acid methyl ester with NaBH4. caltech.edu
Reductive AminationAmine, Reducing AgentAmineA potential synthetic route for amino derivatives. vulcanchem.com
Oxazole Ring ReductionVarious reducing agentsOpen-chain productsGeneral reactivity of the oxazole ring. pharmaguideline.com

Spectroscopic and Advanced Analytical Characterization Techniques in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.rsc.orgrsc.orgdocbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 1-Propanone, 1-(2-oxazolyl)-, both ¹H and ¹³C NMR spectroscopy are employed to map out its distinct chemical environment.

In ¹H NMR spectroscopy, the chemical shifts, integration, and splitting patterns of the proton signals offer a wealth of structural information. The protons on the oxazole (B20620) ring are expected to appear in the aromatic region of the spectrum, while the protons of the propanone moiety will be located in the aliphatic region. The coupling between adjacent protons provides insight into the connectivity of the carbon backbone.

¹³C NMR spectroscopy complements the data obtained from ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1-Propanone, 1-(2-oxazolyl)- will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon of the ketone group is expected to have a characteristic downfield shift. oregonstate.edu A representative, though not experimentally verified for this specific compound, set of predicted ¹³C NMR data is presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Propanone, 1-(2-oxazolyl)-

Atom Predicted Chemical Shift (ppm)
C=O ~195-205
C2 (oxazole) ~160-165
C4 (oxazole) ~125-130
C5 (oxazole) ~138-142
CH₂ ~30-40
CH₃ ~8-12

Note: These are predicted values and may vary from experimental data.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis.docbrown.infosavemyexams.comsavemyexams.comlibretexts.org

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a typical MS experiment, the molecule is ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z).

For 1-Propanone, 1-(2-oxazolyl)-, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 125.13 g/mol . nih.gov The high-resolution mass spectrum can provide the exact mass, which helps in confirming the molecular formula, C₆H₇NO₂. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to fragment at its weakest bonds, leading to the formation of characteristic fragment ions. For instance, cleavage of the bond between the carbonyl group and the oxazole ring, or alpha-cleavage adjacent to the carbonyl group, would produce specific fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. Common fragmentation patterns for ketones include the loss of alkyl radicals. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification.libretexts.orgdocbrown.infostudymind.co.uksavemyexams.comchemguide.co.uk

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uk When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to the presence of specific functional groups.

The IR spectrum of 1-Propanone, 1-(2-oxazolyl)- is expected to show several key absorption bands that confirm its structure. A strong, sharp peak in the region of 1680-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone. libretexts.orgsavemyexams.comchemguide.co.uk The presence of the oxazole ring would be confirmed by C=N stretching vibrations, typically appearing in the 1615-1700 cm⁻¹ region, and C-O-C stretching vibrations, which are usually found in the "fingerprint region" between 1000 and 1300 cm⁻¹. chemguide.co.uk The C-H stretching vibrations of the ethyl group will be observed around 2850-3000 cm⁻¹. savemyexams.com

Table 2: Expected IR Absorption Bands for 1-Propanone, 1-(2-oxazolyl)-

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Ketone C=O stretch 1680-1750 (strong, sharp)
Oxazole C=N stretch 1615-1700
Oxazole C-O-C stretch 1000-1300

X-ray Crystallography for Solid-State Structure Determination.researchgate.netresearchgate.netgoogle.com

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays are passed through a single crystal of the compound, a detailed model of the molecular structure can be constructed.

For 1-Propanone, 1-(2-oxazolyl)-, obtaining a suitable single crystal would enable the determination of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This information would definitively confirm the connectivity of the atoms and provide insights into how the molecules pack in the crystal lattice. While no specific crystal structure data for this compound is publicly available, a study on a related pyrrolo[1,2-c]oxazole system demonstrates the utility of this technique in elucidating the planar nature of such ring systems and identifying intermolecular forces like hydrogen bonding and π–π stacking interactions. researchgate.net

Chromatographic Methods for Purity Assessment and Separation Science.torontech.commdpi.combibliotekanauki.plnih.goviaea.orgrjptonline.org

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods in chemical analysis.

High-Performance Liquid Chromatography (HPLC).torontech.comiaea.orgrjptonline.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com It is particularly useful for the analysis of non-volatile and thermally sensitive compounds.

For 1-Propanone, 1-(2-oxazolyl)-, an HPLC method can be developed to assess its purity. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. iaea.orgrjptonline.org The compound would be detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com Method validation would involve assessing parameters such as linearity, precision, accuracy, and robustness to ensure the reliability of the results. iaea.orgrjptonline.org

Gas Chromatography (GC).mdpi.combibliotekanauki.plnih.gov

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. mdpi.com In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

1-Propanone, 1-(2-oxazolyl)-, being a relatively small molecule, is amenable to GC analysis. A typical GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and swept onto the column by an inert carrier gas such as helium or nitrogen. nih.gov The column temperature is often programmed to increase over time to facilitate the elution of the compound. bibliotekanauki.plnih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. When coupled with a mass spectrometer (GC-MS), this technique not only provides information on the purity of the sample but also the mass spectrum of the compound, aiding in its identification. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and potential reaction pathways. For 1-Propanone, 1-(2-oxazolyl)-, these calculations would illuminate the interplay between the electron-withdrawing propionyl group and the aromatic oxazole (B20620) ring.

Electronic Structure Analysis

The electronic structure of 1-Propanone, 1-(2-oxazolyl)- is characterized by the conjugation between the π-system of the oxazole ring and the carbonyl group of the propanone moiety. The oxazole ring itself is a five-membered heterocycle with nitrogen and oxygen atoms, creating a distinct electronic environment. irjweb.com The nitrogen atom acts as a pyridine-type nitrogen, while the oxygen atom is furan-like. irjweb.com

Density Functional Theory (DFT) studies on related oxazole derivatives, such as N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, have been used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com For 1-Propanone, 1-(2-oxazolyl)-, the HOMO is expected to be distributed over the oxazole ring, while the LUMO would likely be centered on the propionyl group, particularly the electrophilic carbonyl carbon.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity. irjweb.com In the case of the aforementioned N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the calculated HOMO-LUMO gap is 4.8435 eV, indicating a reactive molecule. irjweb.com It is anticipated that 1-Propanone, 1-(2-oxazolyl)- would also exhibit a significant degree of reactivity due to the presence of the electrophilic carbonyl center.

Table 1: Predicted Electronic Properties of 1-Propanone, 1-(2-oxazolyl)- based on Analogous Systems

Property Predicted Characteristic
HOMO Distribution Primarily on the oxazole ring
LUMO Distribution Concentrated on the propionyl group, especially the C=O bond
HOMO-LUMO Gap Relatively small, suggesting high reactivity

| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen; Positive potential around the carbonyl carbon. |

This table is illustrative and based on theoretical principles and data from related compounds.

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling for 1-Propanone, 1-(2-oxazolyl)- would primarily focus on the reactions of the ketone functional group. A key reaction type for ketones is nucleophilic addition to the carbonyl carbon. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Computational studies can model this process by calculating the potential energy surface of the reaction. This involves identifying the structures and energies of the reactants, the transition state, and the products. The transition state is a critical point on the reaction coordinate, representing the energy maximum that must be overcome for the reaction to proceed.

For the nucleophilic addition to 1-Propanone, 1-(2-oxazolyl)-, theoretical calculations would be used to determine the activation energy, which is the energy difference between the reactants and the transition state. This would provide quantitative information about the reaction rate. The geometry of the transition state would reveal the precise arrangement of atoms as the new bond between the nucleophile and the carbonyl carbon is forming and the C=O π-bond is breaking.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational dynamics, solvent effects, and intermolecular interactions of 1-Propanone, 1-(2-oxazolyl)-.

An MD simulation of this molecule in a solvent, such as water or an organic solvent, would show how the molecule moves and interacts with its surroundings over time. This would include the rotation of the propionyl group relative to the oxazole ring and the formation of transient hydrogen bonds between the solvent and the heteroatoms of the molecule. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and physical properties. While specific MD studies on this compound are not published, the methodology is widely applied to various organic molecules to understand their dynamic behavior.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to correlate the three-dimensional structure of a molecule with its physical and chemical properties. For 1-Propanone, 1-(2-oxazolyl)-, SPR studies would focus on how its conformation and intermolecular interactions influence its behavior.

Conformational Analysis

The conformational flexibility of 1-Propanone, 1-(2-oxazolyl)- is primarily due to the rotation around the single bond connecting the oxazole ring (at the C2 position) and the carbonyl carbon of the propionyl group. The dihedral angle defined by these atoms determines the relative orientation of the ring and the side chain.

Computational methods, such as DFT, can be used to perform a conformational analysis by calculating the energy of the molecule as a function of this dihedral angle. This would identify the most stable conformers (energy minima) and the rotational energy barriers (energy maxima). It is likely that the most stable conformation would involve a planar or near-planar arrangement of the oxazole ring and the carbonyl group to maximize π-conjugation. However, steric hindrance between the ethyl group of the propanone moiety and the oxazole ring could lead to a non-planar preferred conformation. Conformational analysis of related systems, such as bisoxazolines, has been successfully carried out using DFT calculations to identify stable conformers. researchgate.net

Molecular Interactions

The molecular interactions of 1-Propanone, 1-(2-oxazolyl)- are dictated by its functional groups. The oxazole ring, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor. The carbonyl oxygen of the propionyl group is also a strong hydrogen bond acceptor. The aromatic oxazole ring can participate in π-π stacking interactions with other aromatic systems.

The ability of oxazole derivatives to engage in a variety of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is a key determinant of their properties in condensed phases and biological systems. irjweb.com Understanding these interactions is crucial for predicting the crystal packing of the molecule and its solubility in different solvents.

Table 2: Compound Names Mentioned in the Article

Compound Name
1-Propanone, 1-(2-oxazolyl)-
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine

Synthetic Applications and Role in Complex Molecule Synthesis

Building Block in Heterocyclic Synthesis

The oxazole (B20620) moiety is a fundamental component in a vast number of biologically active compounds and functional materials. kingston.ac.ukijpsonline.comopenmedicinalchemistryjournal.com 1-Propanone, 1-(2-oxazolyl)- acts as a foundational scaffold for the elaboration and synthesis of other heterocyclic systems. vulcanchem.com

The structure of 1-Propanone, 1-(2-oxazolyl)- allows for the synthesis of a variety of novel oxazole derivatives. The ketone functional group can be readily transformed into other functionalities, such as alcohols or imines, which can then undergo further reactions. vulcanchem.com For instance, reduction of the ketone can yield a secondary alcohol, which can be used in esterification or etherification reactions to append new molecular fragments.

Furthermore, the oxazole ring itself can be functionalized. While the oxazole ring is relatively stable, electrophilic substitution can be directed to specific positions on the ring under appropriate conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could potentially be employed to introduce substituents at the C4 or C5 positions of the oxazole ring, thereby creating a diverse library of substituted oxazole derivatives. vulcanchem.com

Several general methods for the synthesis of substituted oxazoles that could theoretically be applied to modify or be initiated from 1-Propanone, 1-(2-oxazolyl)- have been developed. These include:

The Bredereck reaction , which involves the reaction of α-haloketones with amides. ijpsonline.com

The van Leusen reaction , utilizing tosylmethyl isocyanide (TosMIC) to react with aldehydes, could be adapted for derivatives of our title compound. ijpsonline.com

Oxidative cyclization reactions mediated by hypervalent iodine species are also a modern approach to oxazole synthesis. nsf.gov

These established synthetic strategies highlight the potential of 1-Propanone, 1-(2-oxazolyl)- as a versatile platform for generating novel and complex oxazole-containing molecules.

Fused and bridged heterocyclic systems are common structural motifs in natural products and pharmaceuticals, often imparting rigid conformations that are crucial for biological activity. slideshare.netbeilstein-journals.org Bicyclic compounds are broadly classified into fused systems, where the rings share an adjacent pair of atoms (bridgehead carbons), and bridged systems, where the bridgehead atoms are separated by one or more atoms. slideshare.net

The structure of 1-Propanone, 1-(2-oxazolyl)- offers several strategic possibilities for the construction of such complex ring systems. The ketone functionality and the oxazole ring can participate in intramolecular cyclization reactions to form fused or bridged structures. For example, the α-carbon to the ketone is nucleophilic and could potentially react with an electrophilic center introduced elsewhere on a molecule derived from the starting material.

One could envision a multi-step sequence where a side chain is appended to the oxazole ring, followed by an intramolecular aldol (B89426) condensation or a Michael addition involving the ketone to construct a new ring fused to the oxazole. The synthesis of quinoline, an example of a fused heterocyclic system, can be achieved through methods like the Skraup synthesis, which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. slideshare.net While not directly applicable, the principles of intramolecular cyclization are key.

Role in Chiral Molecule Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry as different enantiomers can have vastly different biological activities. slideshare.netuwindsor.ca A common strategy in asymmetric synthesis is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wordpress.comwikipedia.orgchemscene.com

1-Propanone, 1-(2-oxazolyl)- can be envisioned as a participant in chiral molecule synthesis in several ways. The ketone can be reduced asymmetrically to produce a chiral secondary alcohol. This chiral alcohol could then direct further reactions on the molecule.

Alternatively, the oxazole moiety can be part of a larger chiral ligand used in asymmetric catalysis. Chiral oxazolines, particularly bis(oxazolines), are well-established ligands in a variety of metal-catalyzed asymmetric reactions. mdpi.comresearchgate.net It is conceivable that 1-Propanone, 1-(2-oxazolyl)- could be a precursor to such ligands. For example, the ketone could be converted to a functional group that allows for the coupling of the oxazole unit to another chiral moiety, or for the dimerization of the molecule to form a bidentate chiral ligand. The resulting chiral ligands could then be used to induce enantioselectivity in a wide range of chemical transformations.

The principles of asymmetric synthesis are well-established, with several key approaches:

Substrate-controlled methods: Where the chirality of the starting material dictates the stereochemistry of the product.

Auxiliary-controlled methods: Employing a recoverable chiral auxiliary. york.ac.uk

Reagent-controlled methods: Using a stoichiometric chiral reagent. york.ac.uk

Catalyst-controlled methods: Utilizing a substoichiometric amount of a chiral catalyst. york.ac.uk

The functional groups of 1-Propanone, 1-(2-oxazolyl)- make it amenable to exploration within these synthetic paradigms.

Precursor for Advanced Organic Materials

The development of advanced organic materials with specific electronic and photophysical properties is a rapidly growing field of research. Organic molecules with extended π-conjugated systems are often precursors to materials like conductive polymers and luminescent materials. google.comnumberanalytics.comresearchgate.net

The oxazole ring in 1-Propanone, 1-(2-oxazolyl)- is an aromatic heterocycle and thus possesses a conjugated π-system. vulcanchem.com This inherent electronic structure suggests its potential as a building block for larger conjugated systems. Polymerization of appropriately functionalized derivatives of 1-Propanone, 1-(2-oxazolyl)- could lead to the formation of conductive polymers. The synthesis of such polymers often involves the chemical or electrochemical polymerization of monomer units. iarjset.comnih.govencyclopedia.pub

Furthermore, the conjugated nature of the oxazole ring suggests that materials derived from 1-Propanone, 1-(2-oxazolyl)- could exhibit luminescence. vulcanchem.com Luminescent materials, or phosphors, emit light upon excitation and have applications in areas such as lighting, displays, and bio-imaging. numberanalytics.comresearchgate.netmdpi.com The synthesis of luminescent materials can be achieved through various methods, including solid-state reactions, sol-gel processes, and co-precipitation. numberanalytics.commdpi.com By incorporating 1-Propanone, 1-(2-oxazolyl)- into larger molecular or polymeric structures, it may be possible to tune the photophysical properties to create novel organic materials with desired emissive characteristics.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Traditional synthesis methods for oxazoles, such as the Robinson-Gabriel synthesis which involves the dehydration of 2-acylaminoketones, often require harsh conditions and multiple steps. pharmaguideline.comwikipedia.org Future research should focus on developing more efficient, scalable, and environmentally benign routes to 1-Propanone, 1-(2-oxazolyl)-.

Key areas for development include:

Catalytic C-H Activation/Functionalization: Direct C-H functionalization represents a state-of-the-art approach to streamline synthesis. Research could explore the palladium-catalyzed C-H activation of the oxazole (B20620) ring at the 5-position, followed by coupling with a suitable propanoyl source. tandfonline.com Alternatively, methods for the direct acylation of the oxazole C2-position are highly sought after.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance safety and scalability. Investigating microwave-assisted protocols, which have proven effective for generating other substituted oxazoles, could lead to a rapid and efficient synthesis of 1-Propanone, 1-(2-oxazolyl)-. tandfonline.com

Novel Reagent Combinations: The reaction between 2-magnesiated oxazoles and Weinreb amides has been shown to be a simple and efficient method for preparing 2-acyl oxazoles. nih.gov Exploring the use of a propanoyl-based Weinreb amide with 2-lithiooxazole or its Grignard equivalent could provide a high-yield, selective pathway. wikipedia.orgnih.gov

A comparison of potential modern synthetic strategies is presented in Table 1.

Synthetic Strategy Key Reagents/Conditions Potential Advantages Relevant Findings
Direct Synthesis from Carboxylic Acids Propanoic acid, Isocyanoacetate, DMAP-TfAtom economy, readily available starting materials, one-pot procedure. acs.orgHigh yields reported for various aliphatic and aromatic acids. acs.org
Grignard/Weinreb Amide Coupling 2-Magnesiooxazole, N-methoxy-N-methylpropanamideHigh selectivity for ketone product, mild reaction conditions.Proven effective for exclusive formation of 2-acyl oxazole products. nih.gov
Microwave-Assisted Cyclization Diazoketones and amides with Cu(II) triflate catalystRapid reaction times, potential for high yield.Used to synthesize 2,4-disubstituted oxazole derivatives. tandfonline.com
Palladium-Catalyzed C-H Acylation Oxazole, Propanoyl Chloride, Pd catalystDirect functionalization, reduces pre-functionalization steps.Suzuki-Miyaura couplings are known for functionalizing the oxazole ring. vulcanchem.com

Exploration of Undiscovered Reactivity

The reactivity of 1-Propanone, 1-(2-oxazolyl)- is dictated by its three primary functional components: the oxazole ring, the ketone carbonyl group, and the adjacent α-hydrogens. While classical reactions are predictable, many modern catalytic and radical-based transformations have not been investigated.

Future avenues for reactivity exploration include:

Tandem and Cascade Reactions: The compound is an ideal substrate for designing cascade reactions. For instance, an initial reaction at the ketone, such as an aldol (B89426) condensation, could be followed by an intramolecular cyclization involving the oxazole ring, potentially leading to complex polycyclic systems. vulcanchem.com

Novel Cycloadditions: The oxazole ring can act as a diene in Diels-Alder reactions, typically with electron-deficient dienophiles, to form pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org Exploring this reactivity with novel dienophiles or under Lewis acid catalysis could unlock pathways to uniquely substituted pyridines, which are valuable scaffolds in medicinal chemistry. beilstein-journals.org

Radical-Mediated Reactions: The application of radical chemistry to this molecule is a significant unexplored area. acs.org For example, the Minisci reaction could be investigated for the site-selective alkylation of the electron-deficient oxazole ring. acs.org Furthermore, radical-mediated additions to the carbonyl group or coupling reactions involving radical intermediates generated at the α-position could yield novel 1,4-dicarbonyl structures or other valuable motifs. acs.org

Carbonyl Transposition: Modern synthetic strategies allow for the transposition of functional groups across a carbon skeleton. rsc.org Investigating a 1,2- or 1,3-transposition of the carbonyl group within the propanone chain would lead to novel isomers, such as 1-(2-oxazolyl)propan-2-one or 3-(2-oxazolyl)propanal, which are not readily accessible and could possess unique properties and reactivities. rsc.org

Metathesis Reactions: A recently discovered nickel-catalyzed metathesis reaction between bis(2-oxazolines) and aldehydes opens a new frontier in oxazole chemistry. mdpi.com Investigating whether 1-Propanone, 1-(2-oxazolyl)- can participate in similar catalytic cycles, perhaps involving the ketone C=O bond, could lead to entirely new chemical transformations.

Advanced Computational Modeling Applications

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For 1-Propanone, 1-(2-oxazolyl)-, several computational avenues remain unexplored.

Transition State Modeling of Novel Reactions: For the proposed novel synthetic routes and reactivity patterns, Density Functional Theory (DFT) calculations can be employed to model transition states. mdpi.comacs.org This would provide mechanistic insights, predict reaction feasibility and regioselectivity, and help optimize reaction conditions, saving significant experimental time and resources. For example, modeling the transition states for a Diels-Alder reaction could predict the most favorable dienophiles and substitution patterns. wikipedia.org

Catalyst Design and Optimization: Computational modeling can be used to design new catalysts specifically tailored for transforming 1-Propanone, 1-(2-oxazolyl)-. By modeling the interaction between the substrate and a catalyst's active site, researchers can rationally design ligands or catalytic systems that enhance efficiency and selectivity for desired reactions like C-H activation or asymmetric reductions of the ketone. researchgate.net

Pharmacophore and Docking Studies: As a building block, 1-Propanone, 1-(2-oxazolyl)- can be used to synthesize larger, more complex molecules with potential biological activity. vulcanchem.comsci-hub.se Computational pharmacophore modeling and molecular docking studies can predict how derivatives of this compound might interact with biological targets like enzymes or receptors. tandfonline.com These in silico screening methods can prioritize the synthesis of derivatives with the highest probability of being biologically active, streamlining the drug discovery process.

Computational Method Application to 1-Propanone, 1-(2-oxazolyl)- Objective
Density Functional Theory (DFT) Elucidating reaction mechanisms for novel synthesis and reactivity pathways. mdpi.comPredict reaction outcomes, understand selectivity, and guide experimental design.
Quantum Guided Molecular Mechanics (Q2MM) Modeling transition state structures for complex catalytic cycles. acs.orgDetermine the origin of stereoselectivity and enantioselectivity in catalytic reactions.
Molecular Docking Simulating the binding of derivatives to protein active sites.Predict potential biological activity and guide the design of new pharmaceutical agents. tandfonline.com
Pharmacophore Modeling Identifying essential structural features for biological activity based on known active compounds. tandfonline.comDesign new derivatives with enhanced potency and selectivity.

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 1-Propanone, 1-(2-oxazolyl)-, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of 1-Propanone derivatives typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, highlights that similar compounds (e.g., trifluoromethylphenyl derivatives) are synthesized via ketone functionalization using Grignard reagents or Friedel-Crafts acylation . Reaction conditions like temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., anhydrous THF or DCM) critically affect regioselectivity and yield. Variations in substituents on the oxazole ring (e.g., tert-butyl groups in ) may require protective group strategies to prevent side reactions .

Basic Question: How can researchers characterize the structural integrity of 1-Propanone, 1-(2-oxazolyl)- using spectroscopic methods?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Compare experimental 1^1H/13^{13}C NMR shifts with computational predictions (e.g., using NIST reference data in ) to confirm the oxazolyl-propanone backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight (e.g., C9_9H11_{11}NO2_2 for the base structure) and fragmentation patterns. provides GC-MS protocols for analogous ketones, emphasizing ionization parameters (e.g., EI at 70 eV) .
  • FT-IR : Detect carbonyl stretches (~1700 cm1^{-1}) and oxazole ring vibrations (C=N at ~1650 cm1^{-1}) .

Advanced Question: How do structural modifications on the oxazole ring (e.g., dihydro vs. aromatic) impact the compound’s physicochemical properties?

Methodological Answer:
and demonstrate that substituents like dihydroisoxazolyl or methoxyphenyl groups alter properties such as polarity and solubility. For example:

  • Dihydroisoxazolyl ( ): Reduces aromaticity, increasing PSA (Polar Surface Area) to ~38.66, which affects bioavailability .
  • Aromatic Oxazole : Enhances π-π stacking interactions, as seen in phenothiazine derivatives ( ), influencing photophysical behavior .
    Computational tools (e.g., DFT for dipole moments) and HPLC logP measurements can quantify these effects.

Advanced Question: What strategies resolve contradictions in spectral data for oxazolyl-propanone derivatives?

Methodological Answer:
Discrepancies in NMR or MS data often arise from tautomerism or stereochemical ambiguity. For example:

  • Tautomerism : The oxazole ring may exhibit keto-enol tautomerism, resolvable via variable-temperature NMR (e.g., -40°C to stabilize intermediates) .
  • Chiral Centers : lists (±)-isomers, requiring chiral chromatography (e.g., using ’s USP methods with cellulose-based columns) or optical rotation comparisons .

Basic Question: What are the critical physicochemical parameters (e.g., logP, PSA) for 1-Propanone, 1-(2-oxazolyl)-, and how are they determined?

Methodological Answer:

  • logP : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to measure partitioning. reports PSA values (~38.66) calculated via group contribution methods .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition points, critical for storage (e.g., NIST data in recommends <25°C for similar ketones) .

Advanced Question: How can regioselectivity challenges in oxazole ring functionalization be addressed during synthesis?

Methodological Answer:
’s Pinner reaction methodology suggests using directing groups (e.g., electron-donating substituents) to control substitution sites. For example:

  • Electrophilic Aromatic Substitution : Nitration or halogenation of the oxazole ring requires careful selection of Lewis acids (e.g., AlCl3_3 for para-directing effects) .
  • Cross-Coupling : Suzuki-Miyaura reactions (e.g., with boronic acids) enable selective aryl group introduction, as seen in ’s phenothiazine derivatives .

Basic Question: Which analytical techniques ensure purity and identity compliance with pharmacopeial standards?

Methodological Answer:

  • HPLC-PDA : Use USP methods () with C18 columns and UV detection (e.g., 254 nm for aromatic systems) to quantify impurities <0.1% .
  • Elemental Analysis : Verify C/H/N ratios against theoretical values (e.g., C9_9H11_{11}NO2_2 requires C 63.14%, H 6.48%, N 8.18%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.